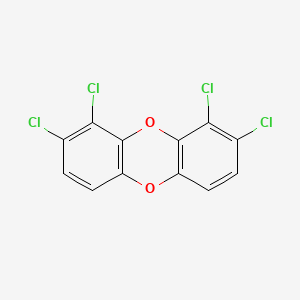
1,2,8,9-Tetrachlorodibenzo-p-dioxin
Übersicht
Beschreibung
1,2,8,9-Tetrachlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are known for their environmental persistence and toxicity. These compounds are primarily anthropogenic and contribute to persistent organic pollution. They are often referred to as dioxins and are known for their lipophilic properties, leading to bioaccumulation in humans and wildlife .
Wissenschaftliche Forschungsanwendungen
1,2,8,9-Tetrachlorodibenzo-P-dioxin has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of dioxins and their environmental impact.
Biology: Research on its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studies on its toxicological effects and potential therapeutic interventions.
Industry: Used in the development of analytical methods for detecting dioxins in environmental samples .
Wirkmechanismus
Target of Action
The primary target of 1,2,8,9-Tetrachlorodibenzo-P-dioxin (TCDD) is the aryl hydrocarbon (AH) receptor, which is present in all cells . This receptor is a transcription factor involved in the expression of genes .
Mode of Action
TCDD and dioxin-like compounds act via the AH receptor . It has been shown that high doses of TCDD either increase or decrease the expression of several hundred genes in rats . Genes of enzymes activating the breakdown of foreign and often toxic compounds are classic examples of such genes .
Biochemical Pathways
The fungus strain Penicillium sp. QI-1 degrades TCDD to form intermediates, including 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydrooxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, and β-ketoadipic acid . These intermediates suggest a novel degradation pathway for TCDD .
Pharmacokinetics
TCDD is a persistent organic pollutant . Due to its hydrophobic nature and resistance towards metabolism, it persists and bioaccumulates in fatty tissues of animals and humans .
Result of Action
TCDD exposure promotes immunosuppression via modulations in the cecal metabolome . It can also induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppression factors . TCDD can invade DNA molecules, induce mutations, and thus have teratogenic and carcinogenic effects .
Action Environment
TCDD is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis . It is also a contaminant in Agent Orange, an herbicide used in the Vietnam War . TCDD was released into the environment in the Seveso disaster . It is a persistent organic pollutant and can persist in the environment for more than 100 years .
Biochemische Analyse
Biochemical Properties
1,2,8,9-Tetrachlorodibenzo-P-dioxin interacts with the aryl hydrocarbon receptor (AhR), a transcription factor present in all cells . This receptor is involved in the expression of genes, and it has been shown that high doses of this compound either increase or decrease the expression of several hundred genes .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by altering gene expression through its interaction with the AhR . It has been reported to cause liver lipid metabolism disorder and steatosis . In addition, it has been shown to suppress humoral immune responses by decreasing B cell to plasma cell differentiation and suppressing immunoglobulin production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the AhR . Upon binding, the AhR translocates into the nucleus and dimerizes with the AhR nuclear translocator to regulate the transcriptional activation of target genes .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to cause various toxic effects in laboratory settings. These include hepatotoxicity, wasting syndrome, and immune suppression . It has also been associated with increased hepatic fat accumulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It causes various systemic effects at a wide range of exposure concentrations, including tumorigenesis, immunological dysfunction, and teratogenesis . It is also known to be a developmental toxicant in animals, causing skeletal deformities, kidney defects, and weakened immune responses in the offspring of animals exposed to this compound during pregnancy .
Metabolic Pathways
This compound is involved in lipid metabolism. It induces steatosis by increasing hepatic uptake of dietary and mobilized peripheral fats, inhibiting lipoprotein export, and repressing β-oxidation .
Transport and Distribution
This compound is a highly lipophilic compound, allowing it to readily accumulate in human populations and wildlife animals due to its resistance to metabolism . It is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis .
Subcellular Localization
This compound is present in all cells due to its interaction with the AhR . Upon binding to the AhR, it translocates from the cytoplasm to the nucleus .
Vorbereitungsmethoden
The synthesis of 1,2,8,9-Tetrachlorodibenzo-P-dioxin typically involves the chlorination of dibenzo-p-dioxin. This process can be carried out using various chlorinating agents under controlled conditions. Industrial production methods often involve high-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS) to ensure the purity and concentration of the compound .
Analyse Chemischer Reaktionen
1,2,8,9-Tetrachlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1,2,8,9-Tetrachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). These compounds share a similar chemical structure but differ in the number and position of chlorine atoms. Some similar compounds include:
- 1,2,3,7,8-Pentachlorodibenzo-P-dioxin (PeCDD)
- 1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin (HxCDD)
- 1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin (HpCDD)
- 1,2,3,4,6,7,8,9-Octachlorodibenzo-P-dioxin (OCDD) .
2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its high toxicity and environmental persistence.
These compounds are unique in their specific toxicological profiles and environmental behaviors, making this compound a distinct and important compound for study.
Eigenschaften
IUPAC Name |
1,2,8,9-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-3-7-11(9(5)15)18-12-8(17-7)4-2-6(14)10(12)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELWFAGPAZKSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C(=C(C=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904159 | |
| Record name | 1,2,8,9-tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62470-54-6 | |
| Record name | 1,2,8,9-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,8,9-tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,8,9-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLC653O64V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1633257.png)
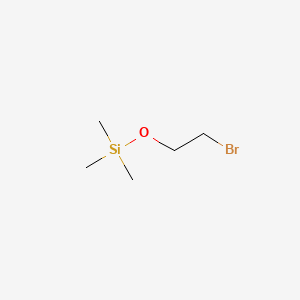
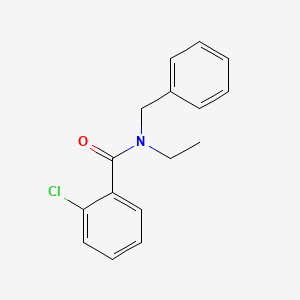
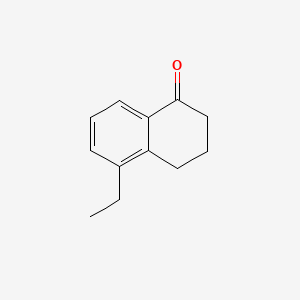



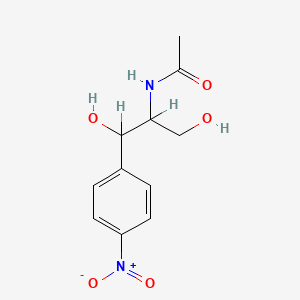
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B1633274.png)
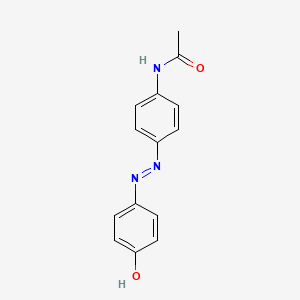
![[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate](/img/structure/B1633283.png)
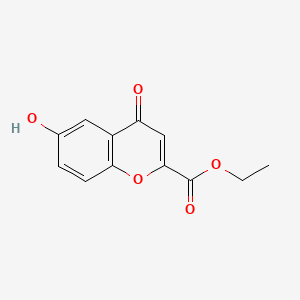
![Pyrrolidine, 1-[3-(4-methoxyphenyl)-1-oxopropyl]-](/img/structure/B1633297.png)

